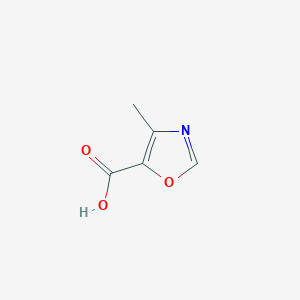
4-Methyloxazole-5-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methyloxazole-5-carboxylic acid derivatives involves several key methods. Notably, a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid has been developed for the regiospecific synthesis of 5-methyl-1,4,2-dioxazole, showcasing the efficiency and simplicity of this method in generating compounds with the methyloxazole core (He et al., 2022). Additionally, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization highlights the versatility and effectiveness of isomerization reactions in producing these compounds (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Methyloxazole-5-carboxylic acid derivatives plays a crucial role in their reactivity and application. The synthesis and crystal structure analysis of such compounds, including their interactions and stereochemistry, provide insights into their potential utility in further chemical synthesis and application in various fields (Xu et al., 2006).
Chemical Reactions and Properties
4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, facilitating the synthesis of a wide range of derivatives. For instance, its transformation into 4methyloxazol-5-yl carboxazide and further into 4methyloxazol-5-yl isocyanate demonstrates its versatility as a building block for the synthesis of complex molecules (Ray & Ghosh, 1999).
Physical Properties Analysis
The physical properties of 4-Methyloxazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are essential for their application in synthesis and material science. Studies on thermotropic polyesters based on benzoxazole carboxylic acids offer insights into the material properties and potential applications of these compounds in creating novel materials (Kricheldorf & Thomsen, 1992).
Chemical Properties Analysis
The chemical properties of 4-Methyloxazole-5-carboxylic acid, including reactivity with various reagents, enable the synthesis of a wide array of functionalized derivatives. For example, its reaction with organolead triacetates to synthesize α-aryl and α-vinyl N-acetylglycine ethyl esters highlights its utility in organic synthesis and the development of compounds with significant biological activity (Morgan & Pinhey, 1994).
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Methyloxazole-5-carboxylic acid is used as a building block in organic synthesis . It’s particularly used in palladium-catalyzed cross-coupling reactions .
- Methods of Application or Experimental Procedures : In a typical procedure, 4-Methyloxazole-5-carboxylic acid is reacted with aryl bromides in the presence of a palladium catalyst. This leads to the formation of arylated heterocycles . The exact conditions (temperature, solvent, reaction time, etc.) can vary depending on the specific reaction and the desired product.
- Results or Outcomes : The outcome of this reaction is the formation of arylated heterocycles . These compounds have various applications in medicinal chemistry and materials science. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this application.
Application in Synthesis
- Specific Scientific Field : Synthetic Chemistry .
- Summary of the Application : 4-Methyloxazole-5-carboxylic acid can be used as a starting material in various synthetic routes . It can be used to synthesize more complex molecules, which could have applications in different fields of science .
- Methods of Application or Experimental Procedures : The exact methods of application would depend on the specific synthetic route being used. In general, 4-Methyloxazole-5-carboxylic acid could be reacted with other reagents under suitable conditions to form the desired product .
- Results or Outcomes : The outcome of these reactions would be the formation of more complex molecules. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this application .
Application in Drug Discovery
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Methyloxazole-5-carboxylic acid could potentially be used in the discovery of new drugs . Its structure could be incorporated into a variety of different molecules, potentially leading to compounds with novel biological activities .
- Methods of Application or Experimental Procedures : The exact methods would depend on the specific drug discovery project. In general, 4-Methyloxazole-5-carboxylic acid could be used as a building block in the synthesis of larger, more complex molecules .
- Results or Outcomes : The outcome of these reactions would be the formation of new compounds, which could then be tested for biological activity. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this application .
Application in Material Science
- Specific Scientific Field : Material Science .
- Summary of the Application : 4-Methyloxazole-5-carboxylic acid could potentially be used in the synthesis of new materials . Its structure could be incorporated into polymers or other types of materials, potentially leading to materials with novel properties .
- Methods of Application or Experimental Procedures : The exact methods would depend on the specific material being synthesized. In general, 4-Methyloxazole-5-carboxylic acid could be used as a building block in the synthesis of these materials .
- Results or Outcomes : The outcome of these reactions would be the formation of new materials, which could then be tested for their properties. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this application .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303366 | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole-5-carboxylic acid | |
CAS RN |
2510-32-9 | |
| Record name | 2510-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

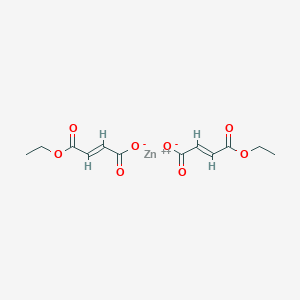
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)
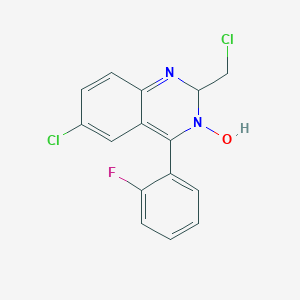
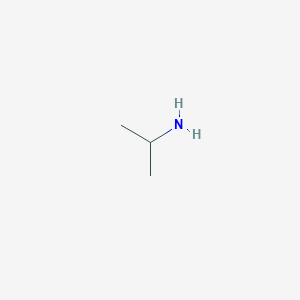
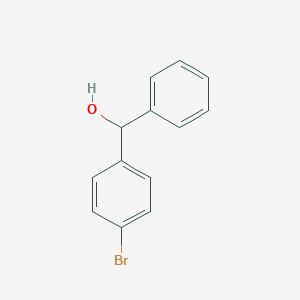
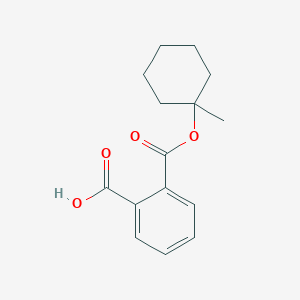
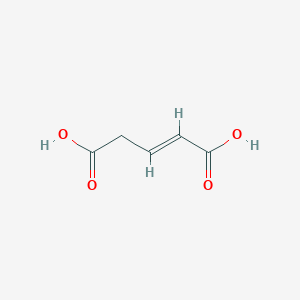
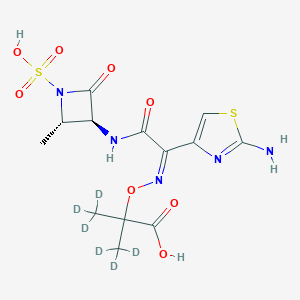
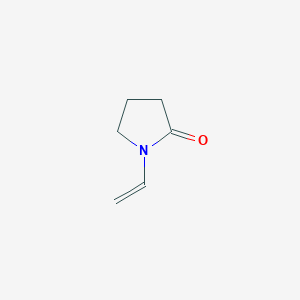
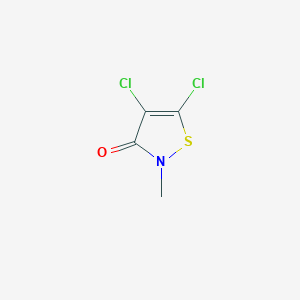
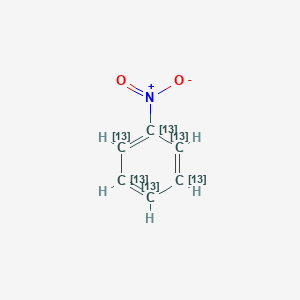
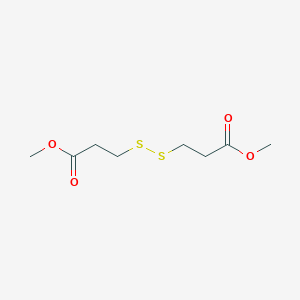
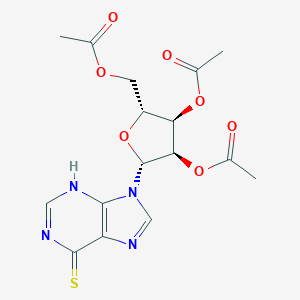
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)